2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide
Description
2-Chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide (CAS: 848068-70-2) is a pyrrole-based acetamide derivative characterized by a chloroacetamide group at position 2, a cyano substituent at position 3, and a 3-methoxypropyl chain attached to the pyrrole nitrogen (position 1).
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-9-10(2)17(5-4-6-19-3)13(11(9)8-15)16-12(18)7-14/h4-7H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIVOWXGFRJWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CCl)CCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138660 | |
| Record name | 2-Chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848068-70-2 | |
| Record name | 2-Chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848068-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide or potassium cyanide.
Attachment of the Methoxypropyl Group: This step involves the alkylation of the pyrrole ring with a methoxypropyl halide under basic conditions.
Chloroacetamide Formation: The final step is the acylation of the pyrrole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the acetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyrrole ring and the cyano group.
Condensation Reactions: The active hydrogen atoms on the pyrrole ring can engage in condensation reactions with aldehydes and ketones to form new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
Substituted Acetamides: Resulting from nucleophilic substitution at the chloro group.
Oxidized or Reduced Pyrrole Derivatives: Depending on the specific oxidizing or reducing conditions used.
Heterocyclic Compounds: Formed through condensation reactions involving the pyrrole ring.
Scientific Research Applications
Basic Information
- Molecular Formula : C13H18ClN3O2
- Molecular Weight : 283.75 g/mol
- CAS Number : 848068-70-2
- Purity : ≥95% .
Structural Characteristics
The compound features a pyrrole ring substituted with a chloro group and a cyano group, which contributes to its reactivity and potential biological activity. The presence of the methoxypropyl group enhances its solubility and bioavailability.
Table of Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Density | Not specified |
| Flash Point | Not specified |
| Topological Polar Surface Area | 67.1 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
Medicinal Chemistry
2-Chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow for interactions with biological targets, making it a candidate for further pharmacological studies.
Case Study: Anticancer Activity
Research has indicated that compounds similar to this structure exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of specific signaling pathways that control cell growth and survival .
Agrochemicals
The compound's potential as an agrochemical is noteworthy. Its ability to interact with biological systems suggests applications in pest control or as a herbicide.
Case Study: Herbicidal Activity
Studies have demonstrated that derivatives of this compound can inhibit the growth of certain weeds while being less harmful to crops. This selectivity is crucial for sustainable agricultural practices .
Materials Science
In materials science, this compound can be utilized in the synthesis of novel polymers or coatings due to its reactive functional groups.
Case Study: Polymer Synthesis
Research has explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. Such modifications can lead to advanced materials suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The target compound’s analogs differ primarily in the substituent at position 1 of the pyrrole or heterocyclic core. Key examples include:
Key Observations :
- Aryl vs.
- Electronic Effects : Electron-withdrawing groups (e.g., -CN, -Cl) stabilize the heterocyclic core, while methoxy or fluorophenyl groups modulate electron density, affecting reactivity and binding interactions .
- Heterocycle Differences : Pyrazole derivatives (e.g., ) exhibit distinct hydrogen-bonding patterns compared to pyrroles, influencing crystallinity and biological target interactions.
Physicochemical Properties
- Melting Points : Fluorophenyl-substituted pyrroles (e.g., ) likely exhibit higher melting points than alkyl-substituted analogs due to enhanced crystallinity.
- Stability: Chloro and cyano groups confer stability against hydrolysis, as evidenced by related compounds’ storage under ambient conditions .
Biological Activity
2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide (CAS No. 848068-70-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 283.75 g/mol. The compound features a chloro group, a cyano group, and a pyrrole ring, which are significant for its biological interactions.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities:
-
Analgesic Activity :
- A study demonstrated that derivatives of similar acetamides showed significant analgesic effects in vivo. The docking studies indicated that these compounds could effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in pain and inflammation pathways .
- Binding affinities were assessed using molecular docking techniques, revealing promising interactions with COX enzymes. For instance, the binding energy for related compounds ranged from -7.4 to -9.0 kcal/mol, indicating strong binding capabilities .
- Anti-inflammatory Effects :
- Cytotoxicity :
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Inhibition of Cyclooxygenase Enzymes : The compound likely inhibits COX enzymes, leading to decreased production of prostaglandins involved in pain and inflammation .
Data Summary Table
| Activity | Binding Energy (kcal/mol) | Target Enzyme | Reference |
|---|---|---|---|
| Analgesic | -9.0 | COX-1 | |
| Analgesic | -8.9 | COX-2 | |
| Cytotoxicity | Not specified | Various cancer cell lines |
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the acetamide structure similar to this compound. These derivatives were subjected to both in vitro and in vivo assays to assess their analgesic and anti-inflammatory properties. Results indicated that specific modifications to the acetamide structure significantly enhanced biological activity compared to standard analgesics like diclofenac sodium .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide?
- Methodology : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous compounds (e.g., N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)acetamide) are synthesized via sequential substitution of nitro groups, iron powder reduction under acidic conditions, and condensation with cyanoacetic acid derivatives using carbodiimide coupling agents . Critical parameters include temperature control (e.g., 0–5°C for condensation), solvent selection (e.g., dichloromethane for amide coupling), and purification via column chromatography. Challenges include managing steric hindrance from the 3-methoxypropyl group and preventing cyano group hydrolysis .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use 1H/13C NMR to verify substituent positions (e.g., δ 4.1 ppm for -CH2Cl in analogous chloroacetamides) and mass spectrometry (e.g., ESI-MS) to confirm molecular weight (e.g., [M+H]+ at m/z 287.74 for C15H14ClN3O) . IR spectroscopy identifies functional groups (e.g., 1649–1650 cm⁻¹ for C=O stretch). X-ray crystallography resolves conformational variations, as seen in related dichlorophenylacetamides with dihedral angles ranging 44.5–77.5° between aromatic rings .
Q. What structural features influence the compound’s reactivity and stability?
- Key Features :
- The 3-methoxypropyl group enhances solubility in polar aprotic solvents but introduces steric constraints during substitution reactions.
- The cyano group at position 3 increases electrophilicity, making it prone to nucleophilic attack (e.g., in SN2 reactions).
- The chloroacetamide moiety acts as a leaving group, enabling further functionalization (e.g., nucleophilic displacement with amines) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodology : Apply density functional theory (DFT) to calculate transition-state energies for critical steps (e.g., condensation or amide coupling). For example, ICReDD’s reaction path search methods combine quantum chemical calculations with experimental data to predict optimal conditions (e.g., solvent polarity, catalyst selection) . Validate models using experimental yields (e.g., 2–5% yields in multi-step syntheses of related compounds like AZD8931) .
Q. How do structural variations (e.g., substituent positioning) affect biological activity?
- Case Study : In analogs like 2-[5-(3-chloro-4-fluorophenyl)pyrrolo-triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide, the 3,4-dimethoxyphenyl group enhances binding to kinase targets via π-π stacking, while the chloro-fluorophenyl moiety modulates lipophilicity (logP ~2.5). Compare IC50 values across derivatives to identify structure-activity relationships (SARs) .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Example : For crystallographic discrepancies (e.g., three conformers in a single asymmetric unit with dihedral angles 54.8–77.5°), perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H⋯O hydrogen bonds in R22(10) motifs) . Cross-reference with variable-temperature NMR to assess dynamic behavior in solution.
Q. How can researchers design experiments to probe the compound’s mechanism of action?
- Approach : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to targets (e.g., kinases or GPCRs). For example, triazolo-pyrimidine derivatives exhibit nanomolar affinity for EGFR . Pair with molecular dynamics simulations to predict binding poses and validate via mutagenesis studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
